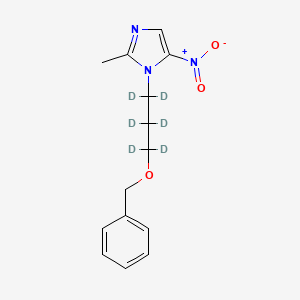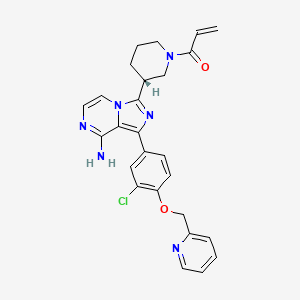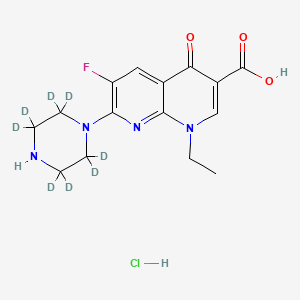
Enoxacin-d8 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enoxacin-d8 (hydrochloride) is a deuterium-labeled derivative of Enoxacin, a fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Enoxacin. The deuterium labeling allows for more precise tracking and quantification in various biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Enoxacin-d8 (hydrochloride) involves the incorporation of deuterium into the Enoxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of Enoxacin, followed by deuterium exchange reactions under controlled conditions to produce Enoxacin-d8. The final product is then converted to its hydrochloride salt form for stability and solubility .
Industrial Production Methods: Industrial production of Enoxacin-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the synthesis and confirm the incorporation of deuterium .
化学反应分析
Types of Reactions: Enoxacin-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
科学研究应用
Enoxacin-d8 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in the study of DNA replication and repair processes.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Enoxacin.
Industry: Applied in the development of new antibiotics and the study of drug resistance mechanisms
作用机制
Enoxacin-d8 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents the bacteria from replicating and repairing their DNA, leading to cell death. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in biological systems .
相似化合物的比较
Norfloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Ofloxacin: A fluoroquinolone with similar pharmacokinetic properties
Uniqueness of Enoxacin-d8 (hydrochloride): The primary uniqueness of Enoxacin-d8 (hydrochloride) lies in its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling provides a distinct advantage in tracking the compound’s distribution and metabolism in biological systems, making it a valuable tool in scientific research .
属性
分子式 |
C15H18ClFN4O3 |
|---|---|
分子量 |
364.83 g/mol |
IUPAC 名称 |
1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C15H17FN4O3.ClH/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H/i3D2,4D2,5D2,6D2; |
InChI 键 |
ODOAWCIYUUFLHN-JCYLEXHWSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H].Cl |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


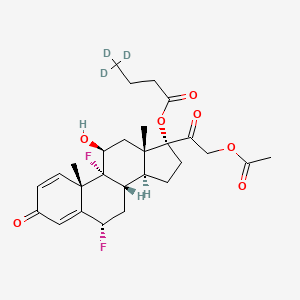
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)

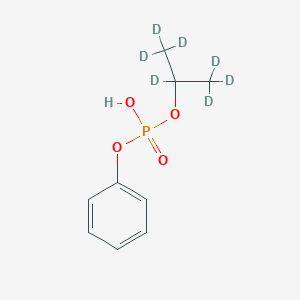
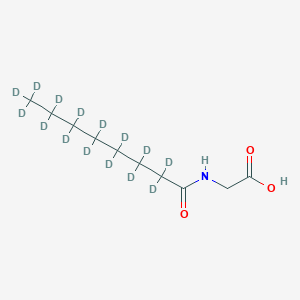

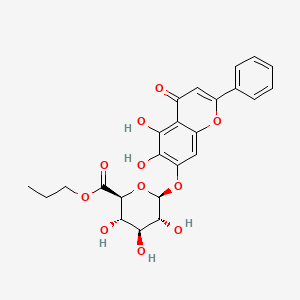

![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
